2-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide
Description
2-[1-(5-Chloro-2-methylphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide is a synthetic compound featuring a tetrazole core substituted with a 5-chloro-2-methylphenyl group and a sulfanyl-linked N-allylacetamide moiety.
Properties
IUPAC Name |
2-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5OS/c1-3-6-15-12(20)8-21-13-16-17-18-19(13)11-7-10(14)5-4-9(11)2/h3-5,7H,1,6,8H2,2H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKAHSVGNUJKLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=NN=N2)SCC(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a click chemistry approach, which involves the reaction of an azide with an alkyne under copper-catalyzed conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the tetrazole derivative with a suitable thiol compound.
Formation of the Prop-2-enylacetamide Moiety: This step involves the reaction of the intermediate compound with prop-2-enylamine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of eco-friendly solvents, moderate reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the tetrazole ring or the sulfanyl group.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced tetrazole derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design due to its tetrazole ring, which can mimic carboxylic acids in biological systems.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide involves its interaction with specific molecular targets. The tetrazole ring can bind to enzymes or receptors, inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues and their distinguishing features are summarized below:
Key Structural Differences :
- Phenyl Substitution: The target compound’s 5-chloro-2-methylphenyl group contrasts with the 4-ethoxyphenyl group in and the 3-chloro-4-methylphenyl group in .
- Side Chain : The N-prop-2-enyl (allyl) group in the target compound offers π-orbital conjugation, unlike the isopropyl-phenyl group in or the thiadiazole in , which may alter metabolic stability and steric interactions.
- Heterocyclic Additions : Analogues in and incorporate oxazole or thiadiazole rings, which introduce additional hydrogen-bonding or π-stacking capabilities absent in the target compound.
Functional and Pharmacological Comparisons
- Antimicrobial Activity :
Cefotiam, a β-lactam antibiotic with a tetrazolyl-sulfanyl group (), highlights the role of tetrazole in enhancing bacterial target affinity. While the target compound lacks a β-lactam core, its chloro-methylphenyl group may improve penetration into bacterial membranes, akin to cefotiam’s PBP3SAL binding . - Metabolic Regulation: The PPARγ partial agonist in shares a tetrazole moiety but includes an oxazole-linked tetrahydroisoquinoline scaffold. The allylacetamide side chain in the target compound may offer distinct interactions with nuclear receptors compared to bulky oxazole substituents.
- Synthetic Accessibility :
Synthesis of tetrazole derivatives often employs tin azide reagents (e.g., n-Bu3SnN3), as seen in . The target compound’s synthesis likely follows similar protocols, though yields (~48% in ) may vary based on substituent reactivity.
Physicochemical Properties
Notes:
- The target compound’s predicted LogP aligns with its chloro-methyl group, balancing solubility and membrane permeability.
- IR peaks at 1649 cm⁻¹ (amide C=O) and 1604 cm⁻¹ (aromatic C=C) are consistent with analogues in .
Biological Activity
2-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the available literature on its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound has the following molecular formula: C₁₆H₁₄ClN₅OS. Its structure consists of a tetrazole ring, a sulfanyl group, and an acetamide moiety, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- PPAR Gamma Activation : The compound has been identified as a ligand for peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is crucial in regulating glucose metabolism and lipid storage, making it a target for diabetes and obesity treatments .
- Antioxidant Properties : Some studies suggest that tetrazole derivatives exhibit antioxidant activities, which may play a role in mitigating oxidative stress-related diseases .
Biological Activity and Case Studies
Several studies have investigated the biological effects of related tetrazole compounds, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activities
Research Findings
- PPARγ Ligand Studies : In a virtual screening study, compounds similar to this compound were evaluated for their ability to activate PPARγ. The study confirmed that certain tetrazole derivatives could enhance receptor activation, leading to improved glucose uptake in adipocytes .
- Antioxidant Properties : Research indicated that tetrazole derivatives possess significant antioxidant properties, which can protect cells from damage caused by reactive oxygen species (ROS). This activity is crucial for developing therapeutic agents against oxidative stress-related conditions .
- In Vivo Studies : In vivo experiments with related compounds have shown promising results in lowering blood glucose levels and improving insulin sensitivity, suggesting potential applications in managing type 2 diabetes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
